molecular formula C8H16O B097569 5-Methyl-2-heptanone CAS No. 18217-12-4

5-Methyl-2-heptanone

Cat. No. B097569
CAS RN: 18217-12-4
M. Wt: 128.21 g/mol
InChI Key: WYDAUGNQLUXTFB-UHFFFAOYSA-N
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Description

5-Methyl-2-heptanone is a ketone compound that is a structural isomer of 5-methyl-3-heptanone. While the provided papers do not directly discuss 5-methyl-2-heptanone, they provide insights into the chemistry of related heptanone compounds and their derivatives, which can be useful in understanding the properties and reactivity of 5-methyl-2-heptanone.

Synthesis Analysis

The synthesis of related compounds, such as 5-substituted 2-methylcycloheptanones, has been achieved through the treatment of 4-substituted cyclohexanone with diazoethane, yielding various isomers with high selectivity . Additionally, the synthesis of 5-hydroxy-4-methyl-3-heptanone using plants and oyster mushrooms demonstrates the potential for biocatalytic approaches in synthesizing heptanone derivatives . These methods could potentially be adapted for the synthesis of 5-methyl-2-heptanone.

Molecular Structure Analysis

The molecular structure of 5-methyl-2-heptanone would consist of a seven-carbon chain with a ketone functional group at the second carbon and a methyl group at the fifth carbon. The stereochemistry of related compounds has been determined through stereorational syntheses, as seen in the preparation of trans-2,5-dimethylcycloheptanone . Understanding the stereochemistry is crucial for predicting the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

The reactivity of heptanone derivatives can be inferred from studies on similar compounds. For instance, 5-methyl-3-heptanone can be converted to C8 alkenes and alkane over bifunctional catalysts through hydrodeoxygenation, followed by dehydration and hydrogenation . This suggests that 5-methyl-2-heptanone could undergo similar transformations under appropriate catalytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methyl-2-heptanone can be deduced from its molecular structure and from studies on similar molecules. For example, the metabolism of methyl n-amyl ketone (2-heptanone) in rats indicates that such ketones can be metabolized to various products, including CO2 and acetate, and can bind to DNA . The volatility and stability of related bicyclo[2.2.1]heptane derivatives have been addressed by forming stable complexes, such as [RhCl(diene)]2, which could be relevant for handling and storage of 5-methyl-2-heptanone .

Scientific Research Applications

  • Pheromones in Insects : 5-Methyl-2-heptanone has been identified as a component in the alarm pheromones of certain ant species, such as Atta texana. These pheromones can attract, alarm, or repel other ants depending on their concentration (Moser, Brownlee, & Silverstein, 1968).

  • Food Chemistry : This compound has been found in evaporated milk, where it contributes to the flavor profile. It's generated by the action of heat on the fat phase of milk (Wong, Patton, & Forss, 1958).

  • Synthesis and Stereochemistry : Research has been conducted on synthesizing various stereoisomers of related compounds such as 5-hydroxy-4-methyl-3-heptanone using plants and mushrooms, highlighting the versatility of organic synthesis techniques (Bohman & Unelius, 2009).

  • Biological Interactions and Effects : Studies have investigated how certain ketones, including 2-heptanone, interact with biological systems. For example, 2-heptanone can affect the activity of the nucleus accumbens and the ventral tegmental area in the brain, influencing behavioral responses in rodents (Gutiérrez-García, Contreras, & Saldivar-Lara, 2018).

  • Chemical Analysis Techniques : Research has also been conducted on methods like solid-phase microextraction to analyze the volatile fraction in milk, with 2-heptanone being a key compound for identifying heat treatment effects in milk (Contarini & Povolo, 2002).

  • Catalysis and Chemical Transformation : Another study demonstrated the use of a catalytic process for converting 5-methyl-3-heptanone to various alkenes and alkanes, showcasing the potential of this compound in chemical transformations (Al-Auda, Al-Atabi, Li, Thapa, & Hohn, 2019).

Safety And Hazards

According to the safety data sheet, 5-Methyl-2-heptanone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor that may cause drowsiness or dizziness. It is harmful if swallowed or inhaled .

Future Directions

Microbial volatile compounds (MVCs) like 5-Methyl-2-heptanone are promising candidates for use in agriculture owing to their ability to constrain phytopathogens, induce resistance, and promote plant growth . The use of MVCs to control plant diseases in vegetables and fruits has become an attractive alternative to synthetic chemicals .

properties

IUPAC Name

5-methylheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-7(2)5-6-8(3)9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDAUGNQLUXTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939531
Record name 5-Methylheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-heptanone

CAS RN

18217-12-4
Record name 5-Methyl-2-heptanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylheptan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
S Hanif, B Stodart, S Savocchia… - Australasian Plant …, 2019 - researchoutput.csu.edu.au
Antifungal volatile organic compounds (VOCs) produced by Bacillus species have demonstrated their efficacy in a number of pathogen systems. Strains of Bacillus spp. were selected …
Number of citations: 1 researchoutput.csu.edu.au
NC Yang, SP Elliott - Journal of the American Chemical Society, 1969 - ACS Publications
… In conclusion, we wish to report that the 3 , * state of 5-methyl-2-heptanone (I) decays via a triplet biradical intermediate (II) while its ' , * state decays via a different route,6and thatin …
Number of citations: 86 pubs.acs.org
T Morita, I Tanaka, N Ryuda, M Ikari, D Ueno… - Heliyon, 2019 - cell.com
… of eight VOCs (methyl isobutyl ketone, ethanol, 5-methyl-2-heptanone, S-(Ā)-2-methylbutylamine, … isobutyl ketone, ethanol, 5-methyl-2-heptanone, and S-(Ā)-2methylbutylamine (Fig. 4). …
Number of citations: 59 www.cell.com
XY Li, ZC Mao, YX Wu, HH Ho… - Biocontrol Science and …, 2015 - Taylor & Francis
… first PC1 which was associated with 2-dodecanone, 5-methyl-2-heptanone, 2-undecanol, 2-… mainly the 2-pentanone, 2-heptanone, 5-methyl-2-heptanone, 3-methyl-2-pentanone and 6-…
Number of citations: 49 www.tandfonline.com
MV Encina, EA Lissi - Journal of Photochemistry, 1975 - Elsevier
… For the four ketones bearing secondary y hydrogens h, lies between 2.7 X 10’ (3-heptanone) and 5.0 X lo8 (5-methyl-2-heptanone). Considering the simplifications involved in the h, …
Number of citations: 15 www.sciencedirect.com
JM Bradow, WJ Connick - Journal of chemical ecology, 1990 - Springer
… Chemicals used in the bioassays were purchased from Aldrich Chemical Company (Milwaukee, Wisconsin) with the exception of a 4-methyl-2-pentanone and 5-methyl-2-heptanone, …
Number of citations: 184 link.springer.com
K Mori, H Takikawa - Tetrahedron, 1990 - Elsevier
… The key step was the chromatographic separation of (5RS,6R)-6-hydroxy-5-methyl-2-heptanone (16a) to give pure (5R,6R- and) 5S,6R-isomers. All of the four stereoisomers of 1 were …
Number of citations: 32 www.sciencedirect.com
T Tanaka, K Muramatsu, H Kim… - Bioscience …, 1998 - academic.oup.com
Volatile compounds from two South-East Asian fermented soybean foods, Chungkuk-jang (CKJ) and Itohiki-natto (natto), were analysed by gas chromatography-mass spectrometry (GC-…
Number of citations: 50 academic.oup.com
A Thierry, MB Maillard, C Hervé, R Richoux, S Lortal - Food chemistry, 2004 - Elsevier
… acetate, 3-methylbutyl propanoate, 2-methylbutyl propanoate from ethyl hexanoate; 4-methyl-2-pentanone, 3-methyl-2-pentanone, 6-methyl-2-heptanone, 5-methyl-2-heptanone from 2-…
Number of citations: 68 www.sciencedirect.com
NC Yang, SP Elliott, B Kim - Journal of the American Chemical …, 1969 - ACS Publications
… In conclusion, we wish to report that the 3 , * state of 5-methyl-2-heptanone (I) decays via a triplet biradical intermediate (II) while its ' , * state decays via a different route,6and thatin …
Number of citations: 91 pubs.acs.org

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